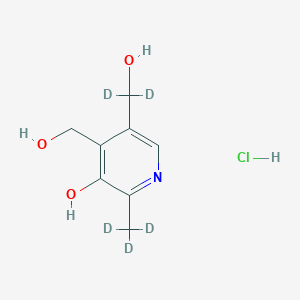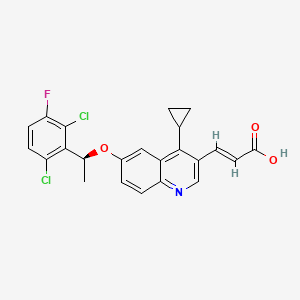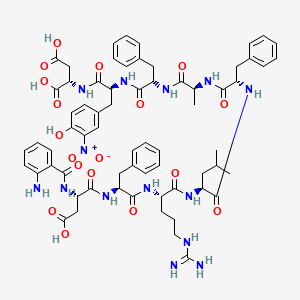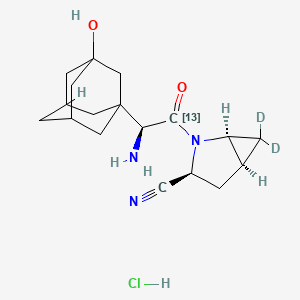
Muvalaplin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muvalaplin is an orally administered small molecule that inhibits the formation of lipoprotein (a) by blocking the interaction between apolipoprotein (a) and apolipoprotein B100. This compound has shown promise in reducing lipoprotein (a) levels, which are associated with atherosclerotic cardiovascular disease and aortic stenosis .
Métodos De Preparación
The synthesis of muvalaplin involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is produced through a series of organic reactions that ensure high purity and efficacy .
Análisis De Reacciones Químicas
Muvalaplin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Muvalaplin has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of lipoprotein (a) formation.
Biology: Investigated for its effects on lipoprotein metabolism and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for reducing lipoprotein (a) levels in patients with cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting lipoprotein (a) reduction .
Mecanismo De Acción
Muvalaplin exerts its effects by blocking the initial noncovalent interaction between apolipoprotein (a) and apolipoprotein B100, preventing the formation of lipoprotein (a). This disruption leads to a significant reduction in lipoprotein (a) levels in the bloodstream. The molecular targets involved in this mechanism are apolipoprotein (a) and apolipoprotein B100 .
Comparación Con Compuestos Similares
Muvalaplin is unique due to its oral administration and specific mechanism of action. Similar compounds include:
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B100.
Pelacarsen: An RNA interference therapeutic that degrades the messenger RNA encoding apolipoprotein (a).
Olpasiran: Another RNA interference therapeutic targeting lipoprotein (a) production.
Zerlasiran: An RNA interference therapeutic similar to olpasiran.
Lepodisiran: A small interfering RNA therapeutic targeting apolipoprotein (a) messenger RNA.
This compound stands out due to its ability to inhibit lipoprotein (a) formation through a unique mechanism, offering a promising approach to reducing cardiovascular risk .
Propiedades
Número CAS |
2565656-70-2 |
|---|---|
Fórmula molecular |
C42H54N4O6 |
Peso molecular |
710.9 g/mol |
Nombre IUPAC |
(2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
BRLGERLDHZRETI-BGBFCPIGSA-N |
SMILES isomérico |
C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O |
SMILES canónico |
C1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


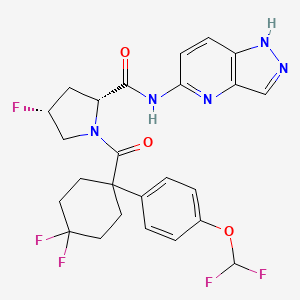
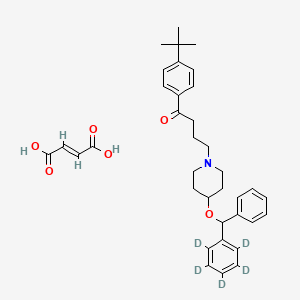
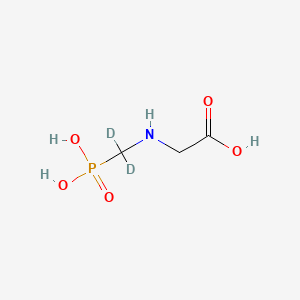
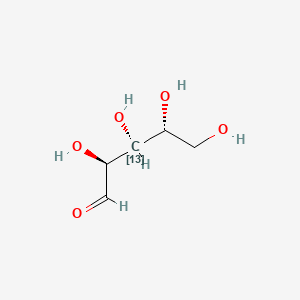

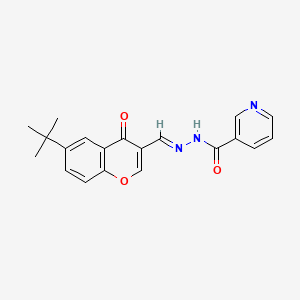
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
